molecular formula C26H27ClN2O4 B13003195 H-D-Dab(Fmoc)-OBzl.HCl

H-D-Dab(Fmoc)-OBzl.HCl

Cat. No.: B13003195
M. Wt: 467.0 g/mol
InChI Key: ZGLSYSONSJJUDO-GJFSDDNBSA-N
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Description

H-D-Dab(Fmoc)-OBzl.HCl, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-benzyl-D-2,4-diaminobutyric acid hydrochloride, is a compound used primarily in peptide synthesis. It is a derivative of diaminobutyric acid, which is an unusual amino acid. The compound is often utilized in the field of organic chemistry for the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Dab(Fmoc)-OBzl.HCl typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the protection of the alpha-amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The gamma-amino group is then protected with a benzyl (Bzl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

H-D-Dab(Fmoc)-OBzl.HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and peptide fragments, which can be further modified or used in various applications .

Scientific Research Applications

H-D-Dab(Fmoc)-OBzl.HCl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of H-D-Dab(Fmoc)-OBzl.HCl involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc and Bzl groups protect the amino groups from unwanted reactions, allowing for selective coupling with other amino acids. The deprotection steps expose the amino groups for further reactions, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Dab(Fmoc)-OBzl.HCl is unique due to its specific combination of protecting groups (Fmoc and Bzl), which provide distinct advantages in certain synthetic routes. The benzyl group offers stability and can be selectively removed under milder conditions compared to other protecting groups.

Properties

Molecular Formula

C26H27ClN2O4

Molecular Weight

467.0 g/mol

IUPAC Name

benzyl (2R)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride

InChI

InChI=1S/C26H26N2O4.ClH/c27-24(25(29)31-16-18-8-2-1-3-9-18)14-15-28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23;/h1-13,23-24H,14-17,27H2,(H,28,30);1H/t24-;/m1./s1

InChI Key

ZGLSYSONSJJUDO-GJFSDDNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Origin of Product

United States

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